N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid
Overview
Description
N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid: is a potent antagonist of the histamine H3 receptor. It is known for its high affinity for the H3 receptor in the guinea-pig ileum and rat cerebral cortex . This compound has limited permeability across the blood-brain barrier, making it primarily effective in peripheral tissues .
Scientific Research Applications
Chemistry: N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid is used as a research tool to study the histamine H3 receptor and its role in various physiological processes .
Biology: In biological research, it helps in understanding the modulation of histamine receptors and their impact on cellular signaling pathways .
Medicine: Although not used clinically, this compound is valuable in preclinical studies to explore potential therapeutic targets for conditions involving histamine dysregulation .
Industry: In the pharmaceutical industry, it serves as a reference compound for developing new histamine receptor antagonists .
Mechanism of Action
Target of Action
ROS 234 dioxalate is a potent antagonist of the H3 receptor . The H3 receptor is a G-protein-coupled receptor (GPCR) that is predominantly expressed in the central nervous system (CNS). It plays a crucial role in the release and synthesis of histamine, a neurotransmitter involved in a variety of physiological functions including sleep-wake regulation, cognitive processes, and feeding behavior .
Mode of Action
ROS 234 dioxalate interacts with the H3 receptor, inhibiting its function . This inhibition disrupts the normal signaling pathways of the H3 receptor, leading to changes in the release and synthesis of histamine .
Biochemical Pathways
The primary biochemical pathway affected by ROS 234 dioxalate is the histaminergic pathway . By inhibiting the H3 receptor, ROS 234 dioxalate disrupts the normal functioning of this pathway, leading to changes in the levels of histamine in the brain . The downstream effects of this disruption can include alterations in sleep-wake cycles, cognitive processes, and feeding behavior .
Pharmacokinetics
This means that while ROS 234 dioxalate can interact with H3 receptors in the peripheral nervous system, its ability to access H3 receptors in the central nervous system is limited . This can impact the bioavailability of ROS 234 dioxalate and its overall effectiveness as a therapeutic agent .
Result of Action
The molecular and cellular effects of ROS 234 dioxalate’s action primarily involve changes in histamine signaling . By inhibiting the H3 receptor, ROS 234 dioxalate disrupts the normal release and synthesis of histamine, leading to alterations in the physiological processes that histamine is involved in .
Action Environment
The action, efficacy, and stability of ROS 234 dioxalate can be influenced by a variety of environmental factors. For instance, factors that affect the integrity of the blood-brain barrier, such as inflammation or injury, could potentially impact the ability of ROS 234 dioxalate to access H3 receptors in the central nervous system . Additionally, factors that affect the expression or function of H3 receptors, such as genetic variations or the presence of other drugs, could also influence the action of ROS 234 dioxalate .
Biochemical Analysis
Biochemical Properties
ROS 234 dioxalate interacts with the H3 receptor, a histamine receptor found in the central nervous system . The nature of this interaction is antagonistic, meaning that ROS 234 dioxalate binds to the H3 receptor and inhibits its function .
Cellular Effects
As an H3 antagonist, it can be inferred that it may influence cell function by modulating histamine signaling pathways, which could impact gene expression and cellular metabolism .
Molecular Mechanism
ROS 234 dioxalate exerts its effects at the molecular level primarily through its antagonistic interaction with the H3 receptor . This interaction can lead to changes in gene expression and potentially influence enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid involves the reaction of N-[3-(1H-imidazol-4-yl)propyl]-1H-benzimidazol-2-amine with oxalic acid to form the dioxalate salt . The reaction typically occurs under controlled conditions with specific temperature and solvent requirements to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid primarily undergoes substitution reactions due to the presence of the imidazole and benzimidazole rings. These reactions can be catalyzed by various reagents under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophilic reagents such as halides or amines.
Oxidation and Reduction Reactions: Can occur under specific conditions using oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted imidazole or benzimidazole derivatives .
Comparison with Similar Compounds
Famotidine: A histamine H2 receptor antagonist used to reduce gastric acid secretion.
Meclizine dihydrochloride: A histamine H1 antagonist used to treat motion sickness and vertigo.
Uniqueness: N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid is unique due to its high specificity for the histamine H3 receptor and its limited blood-brain barrier permeability, making it primarily effective in peripheral tissues .
Properties
IUPAC Name |
N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5.2C2H2O4/c1-2-6-12-11(5-1)17-13(18-12)15-7-3-4-10-8-14-9-16-10;2*3-1(4)2(5)6/h1-2,5-6,8-9H,3-4,7H2,(H,14,16)(H2,15,17,18);2*(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTBCMILCFDKEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NCCCC3=CN=CN3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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